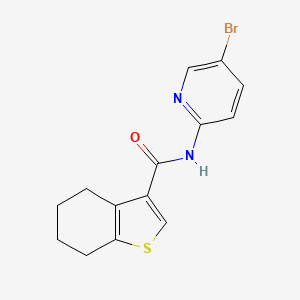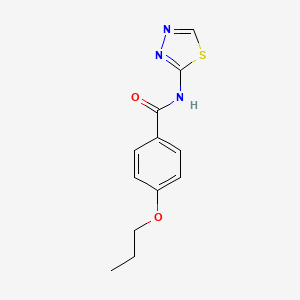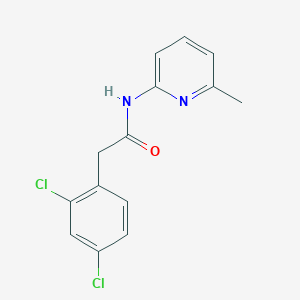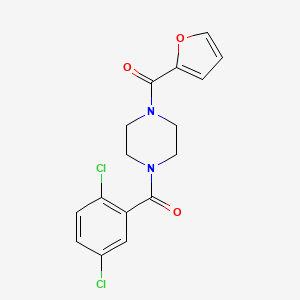
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiophenecarboxamide
Vue d'ensemble
Description
“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a compound that has a molecular weight of 221.25 g/mol . It’s a solid substance .
Synthesis Analysis
The synthesis of similar compounds, such as “N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives”, involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a product, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectral techniques such as IR, 1H NMR, and EIMS . For instance, a significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed .Chemical Reactions Analysis
Benzamide derivatives, which are similar to the requested compound, participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical And Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds . Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability .Applications De Recherche Scientifique
Antibacterial Activity
Compound 5: has been investigated for its antibacterial potential. Researchers synthesized it by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control. The resulting compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide , was further substituted at the N-position with various alkyl/aryl halides . Its antibacterial activity merits exploration in the context of combating bacterial infections.
Biofilm Inhibition
The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in compound 5 influences its chemical shifts in nuclear magnetic resonance (NMR) spectra. This structural feature could be relevant in biofilm inhibition studies, as biofilms contribute to antibiotic resistance and chronic infections .
Medicinal Chemistry
Sulfonamides, including compound 5 , are known for their medicinal activity. They inhibit various enzymes (e.g., proteases, carbonic anhydrase, and caspase) and are used in antiviral, antibacterial, and antimigraine medications. Their applications extend to organic synthesis reactions and ligands for catalysts .
Carbonic Anhydrase Inhibition
Sulfonamides like compound 5 are inhibitors of carbonic anhydrase, which plays a role in physiological disorders such as epilepsy and osteoporosis. Understanding their interaction with this enzyme can guide drug design .
Anticancer Properties
Certain sulfonamide derivatives exhibit anticancer effects. By disrupting the cell cycle and acting as histone deacetylase (HDAC) inhibitors, they can impede tumor cell growth. Investigating compound 5 in this context may reveal novel therapeutic avenues .
Mécanisme D'action
While the specific mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiophenecarboxamide” is not available, similar compounds like sulfonamides are known to block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them .
Safety and Hazards
Orientations Futures
The future directions for similar compounds involve their potential therapeutic applications. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework have been fabricated . These compounds have shown potential as antibacterial agents and have been used in studies for treating Alzheimer’s disease .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-2-5-13(19-9)14(16)15-10-3-4-11-12(8-10)18-7-6-17-11/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUQMFCVKFSUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4433837.png)




![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4433867.png)



![8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4433896.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B4433897.png)
![isopropyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433902.png)